molecular formula C16H22BrNO2Si B13079387 tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate CAS No. 1333222-30-2

tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate

Cat. No.: B13079387
CAS No.: 1333222-30-2
M. Wt: 368.34 g/mol
InChI Key: VKHXYUQWZVIDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate is an organic compound with the molecular formula C16H22BrNO2Si It is a derivative of carbamate, which is an organic compound derived from carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate typically involves several steps starting from commercially available materials. One common synthetic route includes the following steps :

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives a formylated intermediate.

    N-Boc Protection: The formylated intermediate is then converted to its N-Boc derivative.

    Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.

    Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formylation: Introduction of a formyl group into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carbamate and trimethylsilyl groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, due to the presence of the bromo group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as sodium borohydride for reduction and oxidizing agents like potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds with biological molecules, while the bromo and trimethylsilyl groups can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (4-bromomethylphenyl)carbamate
  • tert-Butyl (4-bromo-3-((dimethylsilyl)ethynyl)phenyl)carbamate

Uniqueness

tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate is unique due to the presence of both the bromo and trimethylsilyl groups, which provide distinct reactivity and functionalization options. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

1333222-30-2

Molecular Formula

C16H22BrNO2Si

Molecular Weight

368.34 g/mol

IUPAC Name

tert-butyl N-[4-bromo-3-(2-trimethylsilylethynyl)phenyl]carbamate

InChI

InChI=1S/C16H22BrNO2Si/c1-16(2,3)20-15(19)18-13-7-8-14(17)12(11-13)9-10-21(4,5)6/h7-8,11H,1-6H3,(H,18,19)

InChI Key

VKHXYUQWZVIDBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.